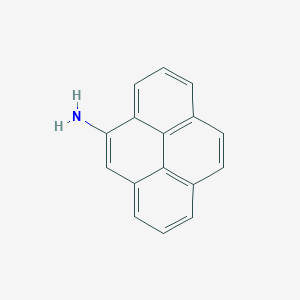

4-Aminopyrene

Description

Significance of Aminated Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Research

Aminated polycyclic aromatic hydrocarbons (PAHs) represent a critical class of compounds in modern chemical research. The introduction of an amino (-NH2) group onto a PAH framework, such as pyrene (B120774), fundamentally alters the electronic landscape of the parent molecule. This modification often enhances properties like fluorescence, making them valuable in the development of biological labeling agents and imaging probes. ontosight.ai Furthermore, aminated PAHs serve as essential building blocks for creating more complex, functional materials. Their ability to participate in a wide range of chemical reactions allows for their incorporation into polymers, organic semiconductors, and supramolecular assemblies. cymitquimica.comrsc.org

The position of the amino group on the PAH core is crucial, as it dictates the resulting molecule's electronic properties and reactivity. This has led to extensive research into aminated PAHs for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. worktribe.comnih.gov The presence of the amino group provides a reactive handle for further chemical modification and can influence the intermolecular interactions, such as π-stacking, which are vital for the performance of organic electronic devices. mdpi.comacs.org While many PAHs are recognized as environmental contaminants with potential health risks, the study of their aminated derivatives is primarily focused on harnessing their unique photophysical and electronic properties for technological advancements. nih.govwho.intebsco.com

Overview of Strategic Functionalization of Pyrene Core Structures

The pyrene core is a compact and highly fluorescent polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings. ontosight.ai Its structure presents multiple positions for chemical modification, which chemists can exploit to fine-tune its properties. rsc.org The reactivity of the pyrene core towards electrophilic aromatic substitution is not uniform across all positions. The 1, 3, 6, and 8-positions, often called the "active sites," are the most electron-rich and, therefore, the most reactive. mdpi.comrsc.orgnih.gov In contrast, the 4, 5, 9, and 10-positions, known as the "K-region," and the 2 and 7-positions on the "nodal plane" are less reactive. worktribe.commdpi.comnih.gov

Scientists have developed a variety of synthetic strategies to introduce functional groups at specific locations on the pyrene core. worktribe.com These methods include:

Electrophilic Aromatic Substitution: Classic reactions like nitration, halogenation (e.g., bromination), and formylation can be used to introduce functional groups, primarily at the active 1, 3, 6, and 8-positions. worktribe.comnih.gov However, these reactions can sometimes lead to a mixture of products. nih.gov

Lewis Acid Catalysis: The use of Lewis acids as catalysts can enhance the selectivity of reactions, allowing for functionalization at the less reactive K-region. worktribe.comnih.gov For instance, the TiCl4-catalyzed formylation of 2,7-di-tert-butylpyrene (B1295820) selectively introduces a formyl group at the 4-position. worktribe.com

Directed C-H Functionalization: More advanced methods involve using directing groups to guide a reaction to a specific C-H bond, enabling functionalization at otherwise inaccessible positions. mdpi.com

Precursor-Based Synthesis: Another approach involves the chemical modification of pyrene precursors. For example, reducing pyrene to 4,5,9,10-tetrahydropyrene (B1329359) alters the molecule's reactivity, allowing for electrophilic substitution at the 2 and 7-positions, followed by re-aromatization to yield the 2,7-substituted pyrene. rsc.org

The ability to selectively functionalize the pyrene core is essential for creating materials with desired properties, as the location of the substituent dramatically influences the molecule's electronic and photophysical behavior. mdpi.com

Position-Specific Amination of Pyrene: A Scholarly Perspective

Achieving position-specific amination of pyrene to produce isomers like 4-aminopyrene is a significant synthetic challenge that underscores the advanced state of modern organic chemistry. The direct amination of pyrene is not a straightforward process. Instead, chemists typically rely on multi-step synthetic sequences.

One of the most common and established routes to this compound involves a nitration-reduction sequence. This process begins with the functionalization of a modified pyrene precursor to introduce a nitro group (-NO2) at the desired position, followed by its chemical reduction to the target amino group (-NH2).

A specific example is the synthesis of 4-nitropyrene (B1202641) from 1,2,3,6,7,8-hexahydropyrene, which is then aromatized. acs.org The subsequent reduction of the 4-nitro-pyrene intermediate to this compound can be accomplished using various reducing agents. A well-documented method involves the use of hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst. acs.org This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures. acs.org

The table below summarizes a key synthetic step towards this compound, highlighting the transformation of the nitro-precursor to the corresponding hydroxylamine, an intermediate on the path to the amine.

| Precursor | Reagents | Product | Reference |

| 4-Nitropyrene | 10% Pd/C, Hydrazine monohydrate, THF | N-hydroxy-4-aminopyrene | acs.org |

This synthetic strategy demonstrates the indirect yet effective methods required to access specific aminated pyrene isomers. The resulting this compound is a valuable research chemical, noted for its fluorescence properties and its utility as a building block in the synthesis of more complex molecules through reactions like electrophilic substitutions and coupling reactions. cymitquimica.comchemicalbook.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBSKADMMKVOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168936 | |

| Record name | 4-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-03-5 | |

| Record name | 4-Pyrenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17075-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE55V8WW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Aminopyrene and Its Derivatives

Direct and Indirect Amination Strategies

Direct amination involves the direct conversion of a carbon-hydrogen (C-H) bond on the pyrene (B120774) ring to a carbon-nitrogen (C-N) bond. While conceptually the most efficient route, direct C-H amination of arenes often requires harsh conditions or complex catalytic systems to achieve regioselectivity and is less commonly employed for the synthesis of specific isomers like 4-aminopyrene. mdpi.comresearchgate.netrsc.org

Indirect amination strategies are more common and reliable. These methods rely on the initial synthesis of a pyrene derivative bearing a functional group that can be readily converted into an amino group. The most established precursors for this purpose are 4-nitropyrene (B1202641) and 4-bromopyrene (B44933), which serve as versatile intermediates for subsequent reduction or substitution reactions.

Catalytic reduction is a cornerstone of synthetic chemistry for converting nitro compounds into amines. This pathway is central to the synthesis of this compound from its nitro precursor and can be accomplished through several methodologies, primarily distinguished by the hydrogen source.

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) gas in the presence of a metal catalyst to reduce the nitro group. This method is widely used in industrial and laboratory settings due to its high efficiency and clean byproducts (typically water). Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, offering excellent activity and selectivity. researchgate.net The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen.

| Catalyst | Typical Solvents | H₂ Pressure | Temperature |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol (B129727), THF, Ethyl Acetate | 1 - 5 atm | Room Temp. - 80°C |

| Platinum on Carbon (Pt/C) | Acetic Acid, Ethanol | 1 - 5 atm | Room Temp. - 80°C |

| Raney Nickel (Ra-Ni) | Ethanol, Methanol | 3 - 10 atm | 50 - 150°C |

This table presents typical conditions for the catalytic hydrogenation of aromatic nitro compounds, which are applicable to the synthesis of this compound from 4-nitropyrene.

Besides direct hydrogenation with H₂ gas, several other reductive systems are effective for the synthesis of this compound. These methods, often referred to as transfer hydrogenations or chemical reductions, offer practical alternatives, particularly when handling high-pressure hydrogen gas is not feasible.

One prominent method is catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) as the hydrogen source in the presence of a Pd/C catalyst. nih.govnih.govresearchgate.net This reaction is often rapid and proceeds under milder conditions, such as refluxing in an alcoholic solvent. nih.govorganic-chemistry.org The system is highly efficient for the reduction of a wide range of nitroarenes. nih.gov

Another classic and cost-effective method is the Bechamp reduction, which utilizes a metal, typically iron (Fe) powder, in a slightly acidic medium (e.g., acetic acid or dilute hydrochloric acid). semanticscholar.orggoogle.com This heterogeneous reaction has been a staple in the synthesis of aromatic amines for over a century and remains a viable option. researchgate.netescholarship.org

| Reductive System | Reagents | Typical Solvents | Key Features |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Methanol, Ethanol | Fast reaction times, mild conditions, avoids H₂ gas. nih.govresearchgate.net |

| Bechamp Reduction | Iron (Fe) powder, Acetic Acid/HCl | Water, Ethanol | Cost-effective, suitable for large-scale synthesis. semanticscholar.orggoogle.com |

| Other Systems | Tin(II) Chloride (SnCl₂), HCl | Ethanol | Stoichiometric reductant, classic laboratory method. |

| Sodium Borohydride (NaBH₄), Catalyst | Ethanol | Can be used with specific catalysts to enhance selectivity. researchgate.net |

This interactive table compares common alternative methodologies for the reduction of aromatic nitro compounds.

The synthesis of this compound is most reliably achieved by starting with a pyrene molecule that has been pre-functionalized at the C4 position. This approach provides excellent control over the regiochemistry, ensuring the formation of the desired isomer.

The reduction of 4-nitropyrene is the most widely utilized and documented pathway for synthesizing this compound. The synthesis of the 4-nitropyrene precursor can be achieved through indirect methods involving the nitration of a reduced pyrene species, such as 1,2,3,6,7,8-hexahydropyrene, followed by re-aromatization. rsc.org Once obtained, 4-nitropyrene can be efficiently converted to this compound using the catalytic reduction pathways described previously (Section 2.1.1). Both catalytic hydrogenation with H₂ gas and alternative methods like transfer hydrogenation with hydrazine hydrate or chemical reduction with iron and acid are highly effective for this transformation. researchgate.netnih.govsemanticscholar.org The choice of method often depends on the scale of the reaction, available equipment, and tolerance of other functional groups if preparing a derivative.

An alternative precursor-mediated route involves the use of 4-bromopyrene. This strategy relies on the substitution of the bromine atom with an amino group. The synthesis of 1-bromopyrene (B33193) (the IUPAC standard numbering places the bromine at the 1-position, which corresponds to the 4-position in older literature) is well-established and can be achieved by the direct bromination of pyrene. nih.gov

While traditional nucleophilic aromatic substitution (SNAr) on non-activated aryl halides like bromopyrene is difficult, modern cross-coupling reactions provide an efficient solution. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and is applicable to aryl bromides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the coupling of 4-bromopyrene with an ammonia (B1221849) equivalent or a primary/secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield this compound or its N-substituted derivatives. nih.gov This methodology has significantly expanded the scope and feasibility of synthesizing aryl amines from aryl halides. wikipedia.org

| Component | Example Reagents | Role in Reaction |

| Aryl Halide | 4-Bromopyrene | The electrophilic partner. |

| Amine Source | Ammonia, Benzophenone imine, Primary/Secondary Amines | The nucleophilic partner. |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination cycle. |

| Phosphine Ligand | BINAP, XPhos, SPhos, DPPF | Stabilizes the palladium center and modulates its reactivity. wikipedia.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. |

| Solvent | Toluene (B28343), Dioxane, THF | Provides the medium for the reaction. |

This table outlines the essential components for a typical Buchwald-Hartwig amination reaction for the synthesis of this compound from 4-bromopyrene.

Precursor-Mediated Synthesis

Tetrafunctionalized Pyrene Synthesis Routesresearchgate.net

The synthesis of tetrafunctionalized pyrene derivatives, particularly those substituted at the 1, 3, 6, and 8 positions, is a significant area of research due to the unique photophysical properties of these compounds. rsc.org One common strategy involves the direct functionalization of the pyrene core. For instance, 1,3,6,8-tetrabromopyrene (B107014) is a key intermediate that can be further modified using various cross-coupling reactions. semanticscholar.org

A prevalent method for introducing two different types of substituents onto the pyrene core involves a multi-step synthetic sequence. This often begins with the bromination of a disubstituted pyrene derivative. researchgate.netrsc.org For example, a disubstituted pyrene can be brominated to create a dibromo-disubstituted intermediate. rsc.org This intermediate can then undergo a Sonogashira coupling reaction to introduce ethynyl (B1212043) groups, followed by a 1,3-dipolar cycloaddition to introduce the second type of substituent, yielding an asymmetrically tetrafunctionalized pyrene. researchgate.netrsc.org

The following table outlines a synthetic route to a tetra-substituted pyrene derivative:

| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product | Yield | Reference |

| 1 | Bromination | Br₂, CH₂Cl₂ | Disubstituted Pyrene | Dibromo-disubstituted Pyrene | Not specified | researchgate.netrsc.org |

| 2 | Sonogashira Coupling | TMSA, [Pd(PPh₃)₄], CuI, NEt₃, DBU | Dibromo-disubstituted Pyrene | Ethynyl-protected Pyrene Derivative | Not specified | researchgate.netrsc.org |

| 3 | 1,3-Dipolar Cycloaddition | Decyl azide (B81097), KF, CuSO₄·5H₂O, Sodium ascorbate, Pyridine (B92270), EtOH, H₂O | Ethynyl-protected Pyrene Derivative | Asymmetric Tetra-substituted Pyrene | 65% | rsc.org |

This strategic approach allows for the controlled introduction of different functional groups at specific positions on the pyrene backbone, leading to molecules with tailored electronic and optical properties. rsc.org

Advanced Functionalization Techniques for this compound Core

Nucleophilic Substitution Reactionsnih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic rings. The reaction mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This positioning is crucial for stabilizing the negative charge of the intermediate through resonance. A meta-positioned electron-withdrawing group does not provide this stabilization. libretexts.org

While the core principles of SNAr are well-established, their direct application to a this compound core is not extensively documented in the provided research. The amino group is an electron-donating group, which would deactivate the pyrene ring towards nucleophilic attack. Therefore, for a nucleophilic substitution to be feasible on a this compound derivative, the ring would likely need to be substantially modified with potent electron-withdrawing groups at appropriate positions.

Heterocyclic aromatic compounds, such as pyridines, are particularly reactive in nucleophilic aromatic substitution reactions, especially when a leaving group is at the ortho or para position to the nitrogen atom, as the nitrogen can effectively delocalize the negative charge of the intermediate. wikipedia.org A classic example is the Chichibabin reaction, where pyridine reacts with an alkali-metal amide to yield 2-aminopyridine. wikipedia.org

Cross-Coupling Reactions for Pyrene Derivatization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize the pyrene core. These reactions typically employ a metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide or triflate. semanticscholar.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is a highly valuable method for the synthesis of conjugated enynes and arylalkynes under mild conditions. libretexts.org

The Sonogashira reaction has been effectively used in the synthesis of functionalized pyrene derivatives. For instance, 1,6-diethynylpyrene can be synthesized from 1,6-dibromopyrene (B158639) via a Sonogashira coupling, which can then be used in subsequent reactions like Huisgen cycloadditions to introduce triazolyl groups. mdpi.com This reaction is also a key step in creating more complex tetra-substituted pyrenes, where it is used to introduce alkynyl moieties that can be further functionalized. researchgate.netrsc.org

The table below summarizes typical conditions for Sonogashira coupling reactions involving pyrene derivatives:

| Catalyst System | Co-catalyst | Base | Substrates | Product | Reference |

| [Pd(PPh₃)₄] | CuI | NEt₃, DBU | Dibromopyrene, TMSA | Disubstituted ethynyl pyrene | researchgate.netrsc.org |

| Pd/C with Ph₃P | CuI | MeCN, Et₃N | 4-bromo-6-methyl-2-pyrone, terminal alkyne | Alkynylated 2-pyrone | york.ac.uk |

Enhancements to the Sonogashira coupling often focus on developing more active and stable catalysts, as well as exploring copper-free conditions to avoid the homocoupling of alkynes, which is a common side reaction. gold-chemistry.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. nih.govnih.gov

In the context of pyrene chemistry, the Suzuki-Miyaura coupling is extensively used to introduce aryl or heteroaryl substituents. 1,3,6,8-Tetrabromopyrene is a common starting material that can be coupled with various arylboronic acids to produce tetra-arylated pyrenes. semanticscholar.org This strategy was famously used to synthesize 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), a key ligand in the development of fluorescent metal-organic frameworks (MOFs). semanticscholar.org

The reaction conditions for Suzuki-Miyaura couplings can be tailored to accommodate a wide range of functional groups. nih.gov Below is a table detailing representative Suzuki-Miyaura coupling reactions for pyrene functionalization.

| Palladium Catalyst | Base | Organoboron Reagent | Halide/Triflate Substrate | Solvent | Product Type | Reference |

| Pd(OH)₂ | Potassium phosphate (B84403) | Substituted phenylboronic acid | Substituted bromobenzene | Ethanol/Water | Biaryl analog | nih.gov |

| [PdCl₂(PPh₃)₂] | CaCO₃ | 1,6-pyrenediyldiboronic acid | 4-bromo-2,2′-bipyridine | DMF | 1,6-bis(bipyridinyl)pyrene | mdpi.com |

| Pd₂(dba)₃ / Ligand | Various bases | 2-pyridylboronate | Aryl or heteroaryl bromide | Dioxane | 2-Arylpyridine | nih.gov |

The development of new ligands and catalysts continues to expand the scope and efficiency of the Suzuki-Miyaura coupling for the synthesis of complex pyrene-based materials. mdpi.comorganic-chemistry.org

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes and has found widespread application in the preparation of pharmaceuticals and fine chemicals. frontiersin.org

The Heck reaction can be applied to functionalize pyrene derivatives or to use pyrene-based materials as catalysts. For example, a heterogeneous catalyst prepared by immobilizing palladium nanoparticles on pyrene-functionalized reduced graphene oxide has been shown to be effective in catalyzing the Heck coupling of various aryl halides with acrylic acid in an aqueous medium. frontiersin.org

The general scheme for a Heck reaction involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.gov

The following table presents an example of a Heck reaction catalyzed by a pyrene-based system:

| Catalyst | Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| HRG-Py-Pd | Aryl halide | Acrylic acid | Not specified | Water | Cinnamic acid derivative | frontiersin.org |

While direct Heck couplings on the this compound core itself are not detailed in the provided sources, the versatility of the reaction suggests its potential for the vinylation of halogenated aminopyrene derivatives. nih.govsemanticscholar.org

"Click" Chemistry Applications

"Click" chemistry, a concept introduced by K. B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a highly stable 1,2,3-triazole ring. researchgate.netyoutube.com This reaction's modularity and reliability have made it a powerful tool in materials science, bioconjugation, and medicinal chemistry. youtube.com

The this compound scaffold serves as a valuable precursor for creating molecules tailored for click chemistry. The amino group provides a reactive handle for the introduction of either an azide or an alkyne functionality, thereby preparing the pyrene core for conjugation with a complementary reaction partner.

A common strategy involves converting the primary amino group of this compound into an azide. This transformation can be achieved through a diazotization reaction (using nitrous acid) followed by the introduction of an azide source, such as sodium azide. The resulting 4-azidopyrene becomes a key building block, ready to be "clicked" onto any molecule containing a terminal alkyne. Commercially available reagents like "Pyrene azide" underscore the utility of this approach, enabling the straightforward attachment of the fluorescent pyrene moiety to alkyne-bearing molecules for applications in chemical biology and materials science. lumiprobe.com

The general scheme for the CuAAC reaction involving a pyrene derivative is as follows:

Functionalization: this compound is converted to 4-azidopyrene.

Cycloaddition: The 4-azidopyrene is reacted with a terminal alkyne (R-C≡CH) in the presence of a Copper(I) catalyst. This catalyst is often generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. youtube.com

Product Formation: The reaction yields a stable 1,4-disubstituted 1,2,3-triazole, covalently linking the pyrene molecule to the "R" group.

This methodology allows the unique photophysical properties of the pyrene core to be incorporated into a vast array of larger, more complex molecular architectures.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety and efficiency. mdpi.com The most prevalent synthetic route to this compound is the reduction of its nitro precursor, 4-nitropyrene. Traditional methods for this transformation often rely on stoichiometric metal reductants (e.g., Sn, Fe in acidic media) or hazardous reagents like hydrazine, which generate significant waste and pose safety risks. nih.gov Modern approaches focus on catalytic methods that align with the core tenets of green chemistry.

Catalytic Transfer Hydrogenation A key green strategy is the use of catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. nih.gov This involves a hydrogen donor and a heterogeneous catalyst. The catalyst can be easily recovered and reused, adhering to the principle of waste prevention.

Eco-Friendly Catalytic Systems Research into the reduction of analogous nitroaromatic compounds, such as 4-nitrophenol (B140041), highlights several environmentally friendly catalytic systems that are applicable to 4-nitropyrene synthesis. These methods emphasize the use of benign solvents like water and mild reaction conditions. researchgate.netrsc.org

Key green approaches include:

Nanocatalysts: The use of highly efficient and recyclable nanocatalysts, such as bimetallic nanoparticles (e.g., Pd-Au/TiO2) or nickel-copper ferrites (NixCuxFe2O4), can dramatically increase reaction rates and selectivity under mild conditions. nih.govresearchgate.net

Benign Reducing Agents: Replacing hazardous reductants with safer alternatives is a priority. Electrochemical reduction, for instance, uses electrons as the "reagent" to cleanly convert the nitro group to an amine with water as the solvent and virtually no byproducts. rsc.orggoogle.com Other options include using formic acid or pinacol (B44631) as hydrogen sources in the presence of a suitable catalyst. nih.govinterchim.fr

Aqueous Media: Performing the reduction in water instead of volatile organic solvents eliminates a major source of pollution and simplifies product work-up. interchim.fr

Energy Efficiency: Many modern catalytic systems are designed to operate efficiently at ambient temperature and pressure, significantly reducing the energy requirements of the synthesis. interchim.fr

The following table summarizes various green catalytic approaches for the reduction of nitroarenes, which are directly relevant to the synthesis of this compound.

| Catalyst System | Reducing Agent/Method | Solvent | Key Green Advantages |

| NixCuxFe2O4 | Photocatalysis (Visible Light) | Water | No additional reducing agent needed; uses light as energy source; catalyst is recyclable. researchgate.net |

| Gold/Silver Electrodes | Electrochemical Reduction | Water | Avoids chemical reagents; high product purity; mild conditions. rsc.orggoogle.com |

| Mo(VI) Complex | Pinacol | Not specified | Non-toxic reducing agent; byproducts are water and acetone; no inert atmosphere required. interchim.fr |

| Ru-gC3N4 | Sodium Hypophosphite | Not specified | Heterogeneous catalyst is easily separable and recyclable; avoids high-pressure hydrogen. nih.gov |

| Pd-Au/TiO2 | Hydrazine Monohydrate | Solvent-free | Mild, solvent-free conditions; rapid reaction. nih.gov |

By adopting these catalytic and environmentally conscious methodologies, the synthesis of this compound can be performed in a manner that is safer, more efficient, and more sustainable.

Spectroscopic Characterization of 4 Aminopyrene and Its Adducts

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural and bonding characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 4-aminopyrene, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its amine and aromatic functionalities.

In a KBr matrix, this compound exhibits N-H stretching vibrations in the region of 3200-3400 cm⁻¹. rsc.org The aromatic C-H stretching vibrations typically appear around 3040 cm⁻¹. The spectrum also shows characteristic C=C stretching vibrations of the pyrene (B120774) ring system at approximately 1640 cm⁻¹ and 1580 cm⁻¹. The C-N stretching vibration is observed around 1338 cm⁻¹.

The introduction of different functional groups to the this compound structure, such as in the case of its adducts, leads to predictable changes in the FT-IR spectrum. For instance, the FT-IR spectrum of a polyamide derivative of aminopyrene shows a distinct amide N-H stretching band at 3282 cm⁻¹ and a strong amide C=O stretching band at 1647 cm⁻¹. rsc.org Similarly, the presence of a nitro group in a precursor, 1-nitropyrene (B107360), is confirmed by strong absorption bands at 1593 cm⁻¹ and 1331 cm⁻¹ corresponding to the NO₂ asymmetric and symmetric stretching vibrations, respectively. rsc.org

A study involving a graphene-pyrene composite functionalized with 1-aminopyrene (B158619) (1-AP) showed characteristic peaks for 1-AP, further confirming its presence on the graphene surface. researchgate.net

Interactive Data Table: FT-IR Spectral Data of this compound and Related Compounds

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

| This compound | N-H | Stretching | 3200-3400 | rsc.org |

| This compound | Aromatic C-H | Stretching | ~3040 | |

| This compound | Aromatic C=C | Stretching | ~1640, ~1580 | |

| This compound | C-N | Stretching | ~1338 | |

| Aminopyrene Polyamide Adduct | Amide N-H | Stretching | 3282 | rsc.org |

| Aminopyrene Polyamide Adduct | Amide C=O | Stretching | 1647 | rsc.org |

| 1-Nitropyrene | NO₂ | Asymmetric Stretch | 1593 | rsc.org |

| 1-Nitropyrene | NO₂ | Symmetric Stretch | 1331 | rsc.org |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of pyrene-based compounds is dominated by the vibrations of the polycyclic aromatic backbone. For instance, the Raman spectrum of highly reduced graphene (HRG) shows characteristic D, G, and D' bands at approximately 1350, 1590, and 1620 cm⁻¹, respectively, which are indicative of the graphitic lattice. researchgate.net While specific FT-Raman data for this compound is not detailed in the provided context, the technique is valuable for studying the carbon framework of pyrene and its derivatives. researchgate.netmdpi.comhoriba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and structure of organic molecules. Different nuclei, such as ¹H, ¹³C, and ³¹P, provide specific insights into the molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of 1-aminopyrene, recorded in DMSO-d₆, the protons of the amino group (-NH₂) appear as a singlet at approximately 6.34 ppm. rsc.org The aromatic protons of the pyrene ring system resonate in the downfield region, typically between 7.40 and 8.29 ppm, exhibiting a complex pattern of doublets and triplets due to spin-spin coupling. rsc.org For example, specific assignments include a doublet at 7.40 ppm (J = 8.3 Hz) and another at 8.29 ppm (J = 9.2 Hz). rsc.org

The chemical shifts and coupling constants are sensitive to the substitution pattern on the pyrene ring. For comparison, the precursor 1-nitropyrene shows aromatic proton signals in the range of 8.20 to 8.68 ppm in DMSO-d₆. rsc.org In a polyamide adduct of aminopyrene, the amide N-H protons appear as a singlet further downfield at 10.19 ppm. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for 1-Aminopyrene and Related Compounds in DMSO-d₆

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Source |

| 1-Aminopyrene | -NH₂ | 6.34 | s | rsc.org | |

| 1-Aminopyrene | Aromatic H | 7.40 | d | 8.3 | rsc.org |

| 1-Aminopyrene | Aromatic H | 7.71 | d | 8.8 | rsc.org |

| 1-Aminopyrene | Aromatic H | 7.86 | t | 7.7 | rsc.org |

| 1-Aminopyrene | Aromatic H | 7.88 | d | 8.8 | rsc.org |

| 1-Aminopyrene | Aromatic H | 7.92 | d | 9.3 | rsc.org |

| 1-Aminopyrene | Aromatic H | 7.97 | d | 8.4 | rsc.org |

| 1-Aminopyrene | Aromatic H | 7.98 | d | rsc.org | |

| 1-Aminopyrene | Aromatic H | 7.99 | d | rsc.org | |

| 1-Aminopyrene | Aromatic H | 8.29 | d | 9.2 | rsc.org |

| Aminopyrene Polyamide Adduct | Amide N-H | 10.19 | s | rsc.org | |

| 1-Nitropyrene | Aromatic H | 8.20 - 8.68 | m | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 1-aminopyrene in DMSO-d₆ shows a series of signals corresponding to the sixteen carbon atoms of the pyrene system. rsc.org The carbon atom attached to the amino group (C1) is observed at approximately 144.36 ppm. rsc.org The other aromatic carbons resonate in the range of 113.13 to 132.02 ppm. rsc.org

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the electronic environment of each carbon atom. For instance, in the case of 1-nitropyrene, the carbon atoms resonate in a different range, from 120.83 to 142.25 ppm. rsc.org For a polyamide adduct, the carbonyl carbon of the amide group gives a characteristic signal at 165.15 ppm. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data for 1-Aminopyrene and Related Compounds in DMSO-d₆

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Source |

| 1-Aminopyrene | C1 (-NH₂) | 144.36 | rsc.org |

| 1-Aminopyrene | Aromatic C | 113.13 - 132.02 | rsc.org |

| 1-Nitropyrene | Aromatic C | 120.83 - 142.25 | rsc.org |

| Aminopyrene Polyamide Adduct | Amide C=O | 165.15 | rsc.org |

| Aminopyrene Polyamide Adduct | Aromatic C | 121.73 - 144.31 | rsc.org |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphazene Derivatives

³¹P NMR spectroscopy is a specialized technique used to characterize organophosphorus compounds, such as phosphazene derivatives. nih.gov For phosphazene derivatives incorporating aminopyrene moieties, ³¹P NMR would be crucial for confirming the bonding and environment of the phosphorus atoms within the cyclotriphosphazene (B1200923) ring.

In a study of hexachlorocyclotriphosphazatriene derivatives with substituted phenols, the ³¹P NMR spectra showed distinct signals for the different phosphorus environments. dergipark.org.tr For monosubstituted derivatives, an AB₂ spin system was observed, with chemical shifts around δ = 12.4 ppm for the PCl(OPh) group and δ = 22.5 ppm for the PCl₂ groups, with a two-bond coupling constant (²JPP) of approximately 59.9 Hz. dergipark.org.trdergipark.org.tr Similar patterns with characteristic chemical shifts and coupling constants are expected for phosphazene derivatives of this compound, providing definitive evidence of their structure. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio of ions, making it invaluable for the identification and structural elucidation of compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. measurlabs.com This technique is instrumental in confirming the synthesis of novel compounds and identifying unknown substances in complex mixtures. measurlabs.comlcms.cz

For instance, HRMS has been used to confirm the structures of various adducts of this compound. In the analysis of a calix db-thueringen.dearene derivative incorporating a pyrene moiety, HRMS (LC/MSD-TOF) was used to verify the calculated mass, with a calculated m/z of 1303.6145 for C₈₄H₈₈N₄NaO₄S₂ and a found value of 1303.6123. rsc.org Similarly, for another calix db-thueringen.dearene derivative, the calculated m/z was 1275.5832 and the found value was 1275.5826. rsc.org

HRMS has also been applied to characterize pyrene-appended bile acid conjugates. For one such conjugate, the calculated m/z for C₄₄H₆₂N₂O₃+Na was 689.4658, with a found value of 689.4647. researchgate.net Another bile acid conjugate yielded a calculated m/z of 655.5471 for C₄₂H₅₂N₂O₃+Na, with the found value being 655.5519. researchgate.net

The technique is also employed in environmental and biological monitoring. An ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) method has been developed for the determination of 4-formylaminoantipyrine (B29614) in aqueous samples. sigmaaldrich.com Furthermore, a method involving gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) has been established for measuring various polycyclic aromatic hydrocarbon (PAH) metabolites, including amino-PAHs, in human urine. researchgate.net

Table 1: Exemplary HRMS Data for this compound Adducts

| Compound/Adduct | Ion Formula | Calculated m/z | Found m/z | Reference |

| Calix db-thueringen.dearene Derivative 1 | C₈₄H₈₈N₄NaO₄S₂ | 1303.6145 | 1303.6123 | rsc.org |

| Calix db-thueringen.dearene Derivative 2 | C₈₂H₈₄N₄NaO₄S₂ | 1275.5832 | 1275.5826 | rsc.org |

| Pyrene-appended Bile Acid Conjugate 1 | C₄₄H₆₂N₂O₃+Na | 689.4658 | 689.4647 | researchgate.net |

| Pyrene-appended Bile Acid Conjugate 2 | C₄₂H₅₂N₂O₃+Na | 655.5471 | 655.5519 | researchgate.net |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment specific ions and then analyze the resulting fragments. db-thueringen.de This provides detailed structural information about the parent ion. db-thueringen.de

In the study of pyrene-OEG conjugates, MS/MS analysis of a fragment ion (m/z 907.4) generated from a 1-amidopyrene derivative revealed characteristic cleavages at the amide C-N bonds and PEG C-O bonds. researchgate.net Comparison with the fragmentation pattern of a related compound helped in the assignment of the fragment ions. researchgate.net For instance, four ion peaks at m/z 857.4, 513.2, 271.0, and 217.0 were identified as fragments resulting from cleavage at the amide C-N bonds in a pyrene fragment. researchgate.net The fragmentation patterns of aminopyrene-containing fragments were noted to be less complex than those of other pyrene fragments. researchgate.net

MS/MS is also crucial in the analysis of biomolecules. In glycan analysis, electrospray ionization/mass spectrometric detection (ESI-MS/MS) with collision-induced dissociation (CID) is frequently used to characterize glycan structures by observing the fragmentation of labeled glycans. db-thueringen.de The design of the linker chemistry in pyrene tags is important to avoid complex fragmentation patterns in LALDI-MS or subsequent tandem MS analysis. chemrxiv.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in molecules upon absorption or emission of light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The absorption spectrum of 1-aminopyrene typically shows multiple absorption bands. nih.gov For example, in a 10% methanolic buffer solution containing 40% acetonitrile (B52724), 1-aminopyrene exhibits three absorption bands at 353, 283, and 242 nm. nih.gov The amine substituent on the pyrene core removes the high symmetry of the parent pyrene molecule, leading to a strong absorption at longer wavelengths. scispace.com

The solvent environment can influence the absorption spectrum. Studies on N-substituted 1- and 2-aminopyrenes have explored the effects of solvent polarity on their UV/vis absorption spectra. researchgate.net In a study of aminoperylene, a related compound, similar spectral changes were observed upon lowering the pH as have been reported for aminopyrene in various solvents. unige.ch

UV-Vis spectroscopy is also used to monitor chemical reactions and interactions. For instance, the formation of adducts can lead to shifts in the absorption spectrum. In the case of 8-aminopyrene-1,3,6-trisulfonic acid (APTS), complex formation with viologen-type quenchers causes a red-shift in the absorbance spectrum from 425 to 464 nm. caymanchem.com The UV-Vis spectra of pyrene-OEG conjugates were found to be almost identical to those of amidopyrene and methyl 4-(1-pyrenyl)butyrate, respectively. researchgate.net

Table 2: UV-Vis Absorption Maxima of this compound and Related Compounds

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| 1-Aminopyrene | 10% Methanolic Buffer (pH 7.1) with 40% Acetonitrile | 353, 283, 242 | nih.gov |

| 1-Aminopyrene | Methanol (B129727) (pH 7) | ~360, ~280, ~240 | scispace.com |

| Tri-1-aminopyrenetrichlororhodium(III) | Methanol (pH 7) | ~360, ~280, ~240 | scispace.com |

| 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) | Not specified | 425 | caymanchem.com |

| APTS-viologen complex | Not specified | 464 | caymanchem.com |

| 1-Amidopyrene derivative (6) | Methanol | ~355 | researchgate.net |

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, involves the emission of light from a substance after it has absorbed photons. renishaw.com this compound and its derivatives are known for their fluorescent properties.

The fluorescence of pyrene-based compounds can be highly sensitive to their local environment. A key feature of pyrene is its ability to form an "excimer" (excited state dimer) when an excited-state pyrene molecule interacts with a ground-state one. nih.gov This results in a broad, red-shifted emission band around 480-485 nm, in addition to the structured monomer emission at shorter wavelengths (around 390 nm). nih.gov This property is utilized in developing fluorescent probes. For instance, binary probes using pyrene have been designed to detect mRNA, where hybridization brings two pyrene groups into proximity, leading to strong excimer emission. nih.gov

The fluorescence of this compound adducts has been extensively studied. The emission spectrum of a tri-1-aminopyrenetrichlororhodium(III) complex was found to be very similar to that of 1-aminopyrene itself. scispace.com In studies of pyrene-labeled i-motifs, fluorescence emission spectra excited at 340 nm showed a single emission band around 390 nm, characteristic of the pyrene monomer. mdpi.com The fluorescence of 1-aminopyrene is quenched by reduced graphene oxide, a phenomenon investigated through spectroscopic techniques. researchgate.net

Table 3: Photoluminescence Emission Maxima of this compound and its Derivatives

| Compound/System | Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Notes | Reference |

| Pyrene Monomer | ~340-350 | ~390, 410 | Structured emission | nih.gov |

| Pyrene Excimer | ~350 | ~480-485 | Broad emission band | nih.gov |

| 1-Aminopyrene | Not specified | Not specified | Quenched by reduced graphene oxide | researchgate.net |

| Tri-1-aminopyrenetrichlororhodium(III) | 337 | ~440 | In methanol, pH 7 | scispace.com |

| Pyrene-labeled i-motif | 340 | ~390 | Monomer emission observed | mdpi.com |

| 4-Aminopyridinium (B8673708) 4-nitrophenolate (B89219) 4-nitrophenol (B140041) | 325 | ~380 | Prominent peak in a broad emission | researchgate.net |

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a pulse of light. This provides information on the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. assaygenie.com

This technique is particularly useful for distinguishing between different fluorescent species that may have overlapping emission spectra but different lifetimes. horiba.com The long fluorescence lifetime of pyrene and its excimer (often >40 ns) compared to typical background fluorescence from biological samples (~7 ns) allows for time-gated detection. nih.gov By measuring the emission after a certain delay, the short-lived background fluorescence can be eliminated, significantly improving the signal-to-noise ratio. nih.gov

For example, in the detection of mRNA using pyrene binary probes in a neuronal protein extract, time-resolved fluorescence spectra obtained by gating the emission from 30 to 150 ns after excitation dramatically improved the signal-to-background ratio from ~2 to 10. nih.gov

The fluorescence lifetime of 1-aminopyrene and its adducts has been measured in various conditions. The lifetime of 1-aminopyrene in degassed methanol at pH 9 is approximately 6 ± 1 ns. scispace.com A rhodium complex of 1-aminopyrene, tri-1-aminopyrenetrichlororhodium(III), exhibited a similar lifetime of 5 ± 1 ns under the same conditions, indicating that complexation to the metal did not significantly shorten the lifetime. scispace.com In another study, a 4-aminopyridinium 4-nitrophenolate 4-nitrophenol single crystal was found to have dual decay times of 1.98 ns and 4.14 ns. researchgate.net

Table 4: Fluorescence Lifetimes of this compound and Related Compounds

| Compound | Solvent/Conditions | Fluorescence Lifetime (τ, ns) | Reference |

| 1-Aminopyrene | Degassed Methanol, pH 9 | 6 ± 1 | scispace.com |

| Tri-1-aminopyrenetrichlororhodium(III) | Degassed Methanol, pH 9 | 5 ± 1 | scispace.com |

| 1-Aminopyrene | Non-degassed Methanol, pH 7.69 | 4 ± 1 | scispace.com |

| Pyrene Excimer (in binary probe system) | Not specified | > 40 | nih.gov |

| Cellular Extracts (background) | Not specified | ~ 7 | nih.gov |

| 4-Aminopyridinium 4-nitrophenolate 4-nitrophenol | Single crystal | 1.98 and 4.14 | researchgate.net |

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to deduce the arrangement of atoms within the crystal lattice. For complex organic molecules like this compound and its adducts, single crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation.

A comprehensive search of available scientific literature and crystallographic databases did not yield a publicly available single crystal X-ray diffraction study specifically for this compound. While synthesis of this compound is documented, its detailed crystal structure analysis appears to be unreported in the searched sources rsc.org.

However, single crystal X-ray diffraction studies have been conducted on adducts and derivatives of the isomeric 1-aminopyrene, providing insight into the crystallographic behavior of the aminopyrene scaffold. These studies reveal how the pyrene core and the amino group interact with other molecules to form co-crystals and other molecular assemblies.

Co-crystal of 1-Aminopyrene with 4,6-Diacetylresorcinol (B1214101):

A notable example is the co-crystal formed between 1-aminopyrene and 4,6-diacetylresorcinol in a 2:1 ratio researchgate.netiucr.org. The structure of this molecular complex, with the formula C₁₆H₁₁N·2(C₁₀H₁₀O₄), was determined at 150 K researchgate.netiucr.organdavancollege.ac.in. The crystal structure analysis revealed a monoclinic system with the space group C2/c researchgate.netiucr.org. The 1-aminopyrene molecule is disordered, with the amino group distributed over four chemically equivalent positions researchgate.netiucr.organdavancollege.ac.in.

In the crystal, the molecules form stacks of aggregates where a disordered 1-aminopyrene molecule is surrounded by two 4,6-diacetylresorcinol molecules researchgate.netiucr.organdavancollege.ac.in. These stacks are interconnected through hydrogen bonds between the amine hydrogen atoms of the 1-aminopyrene and the carbonyl oxygen atoms of the adjacent 4,6-diacetylresorcinol molecules researchgate.netiucr.organdavancollege.ac.in. The crystal packing is further characterized by π–π stacking interactions researchgate.net.

Below is a table summarizing the crystallographic data for the co-crystal of 1-aminopyrene and 4,6-diacetylresorcinol researchgate.net.

Interactive Table: Crystallographic Data for 1-Aminopyrene and 4,6-Diacetylresorcinol Co-crystal

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁N·2(C₁₀H₁₀O₄) |

| Formula Weight | 605.62 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.7222 (14) |

| b (Å) | 9.7870 (6) |

| c (Å) | 16.9398 (15) |

| β (°) | 113.758 (4) |

| Volume (ų) | 2840.9 (4) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.10 |

Schiff Base Derived from Aminopyrene:

Another relevant structural study involves a Schiff base derived from aminopyrene and 2-ethoxy-6-hydroxybenzaldehyde mdpi.com. The resulting compound, with the chemical formula C₂₅H₁₉NO₂, was analyzed using single crystal X-ray diffraction. The analysis determined that the compound crystallizes in the triclinic space group P1 mdpi.com.

The molecular structure reveals an intramolecular hydrogen bond between the hydroxyl group and the azomethine nitrogen atom, forming a stable six-membered ring mdpi.com. The pyrene ring system is inclined relative to the planar benzene (B151609) ring system mdpi.com. In the crystal structure, the molecules are linked through C-H···π interactions mdpi.com.

The crystallographic data for this Schiff base is presented in the table below mdpi.com.

Interactive Table: Crystal Data for a Schiff Base of Aminopyrene

| Parameter | Value |

| Empirical Formula | C₂₅H₁₉NO₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| Z | 2 |

| Intramolecular H-bond (O···N) (Å) | 2.580(3) |

| C7-N1 bond length (Å) | 1.415(3) |

| C8=N1 bond length (Å) | 1.282(3) |

These examples from related aminopyrene structures highlight the utility of single crystal X-ray diffraction in elucidating detailed molecular and supramolecular features, including intermolecular interactions like hydrogen bonding and π-stacking, which are crucial in understanding the properties of these compounds. While direct crystallographic data for this compound remains elusive in the reviewed literature, these studies on its isomer and derivatives provide a valuable framework for predicting its potential crystal packing and interaction modes.

Computational and Theoretical Studies of 4 Aminopyrene

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies of 4-Aminopyrene, enabling a detailed exploration of its fundamental properties. These methods, rooted in the principles of quantum mechanics, are broadly categorized into ab initio and density functional theory (DFT) approaches, each offering unique advantages in the study of molecular systems.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are pivotal in determining the equilibrium geometry and electronic states of molecules. For pyrene (B120774) and its derivatives, multi-reference perturbation theory (MRPT) methods have been shown to be particularly effective in accurately calculating the low-lying singlet excited states, which are crucial for understanding their absorption and fluorescence properties. nih.govrsc.org The choice of an adequate computational scheme, including the selection of active orbitals, is critical for achieving quantitative accuracy. nih.gov For instance, in studies of pyrene derivatives, assigning all valence π orbitals on the pyrene moiety to the active orbitals has proven to be a successful strategy. nih.gov

The calculation of excited states is a long-standing challenge for ab initio quantum chemical calculations. nih.gov However, methods like the generalized multi-configuration quasi-degenerate perturbation theory (GMCQDPT) have demonstrated good agreement with experimental values for the excitation energies of pyrene. nih.gov These calculations are essential for understanding the influence of substituents, such as the amino group in this compound, on the electronic transitions of the pyrene core. nih.gov

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient tool for studying a wide range of molecular properties. DFT methods have been successfully applied to investigate the structural, electronic, and spectroscopic properties of various aromatic and heterocyclic compounds, providing valuable insights that are often in good agreement with experimental data. mdpi.comresearchgate.netresearchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules. For derivatives of cyclic compounds, DFT calculations can be employed to determine the relative energies of different conformers and identify the most stable geometries. nih.govfrontiersin.orgresearchgate.net In the case of this compound, while the pyrene core is rigid, the orientation of the amino group can be investigated. Geometrical optimizations using DFT, for instance with the B3LYP functional and a 6-31G(d) basis set, can provide accurate predictions of bond lengths and angles. mdpi.comresearchgate.net For similar aromatic amines, it has been shown that the calculated molecular geometries can reproduce crystal structural parameters well. mdpi.comresearchgate.net

Table 1: Representative Theoretical and Experimental Bond Lengths and Angles for a Related Aromatic Amine

| Parameter | Theoretical (B3LYP/6-31G(d)) | Experimental (X-ray) |

| C-N Bond Length (Å) | 1.390 | 1.395 |

| C-C Bond Length (Å) | 1.395 - 1.410 | 1.385 - 1.415 |

| C-N-H Bond Angle (°) | 113.0 | 113.2 |

| C-C-C Bond Angle (°) | 119.5 - 120.5 | 119.0 - 121.0 |

Note: Data presented is for a representative aromatic amine and is intended to illustrate the typical accuracy of DFT calculations.

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to its chemical reactivity and photophysical properties. DFT calculations are widely used to determine these frontier molecular orbitals. researchgate.netresearchgate.netthaiscience.info The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's stability and electronic transitions. thaiscience.info

For aminopyrene, the charge transport properties have been investigated using the B3LYP/6-31++G(d,p) level of theory. researchgate.net Such studies analyze the charge distribution through natural population analysis (NPA) and molecular electrostatic potential (MEP) plots to understand how charge is distributed across the molecule. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for Aminopyrene

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aminopyrene | -5.10 | -1.52 | 3.58 |

Data obtained from DFT calculations at the B3LYP/6-31++G(d,p) level of theory. researchgate.net

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). researchgate.netmaterialsciencejournal.org Furthermore, DFT can be used to compute vibrational frequencies (IR and Raman spectra). mdpi.comresearchgate.netresearchgate.net These theoretical spectra can aid in the assignment of experimental vibrational bands. mdpi.comresearchgate.netresearchgate.net The calculated vibrational frequencies often show good agreement with experimental data, although discrepancies can arise due to intermolecular forces in the solid state. mdpi.comresearchgate.net

Quantum chemical calculations can provide valuable information about the thermochemical properties of molecules, such as enthalpy of formation, entropy, and heat capacity. materialsciencejournal.org These properties are essential for understanding the stability and reactivity of compounds. DFT methods, such as B3LYP with a suitable basis set, can be used to calculate these thermodynamic parameters. researchgate.netmaterialsciencejournal.org

Furthermore, computational methods can be employed to explore reaction pathways. nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of reaction mechanisms at a molecular level. nih.gov While specific reaction pathways for this compound are not extensively detailed in the provided context, the methodologies are well-established for related compounds. nih.gov

Semi-Empirical Methods (e.g., AM1, PM3, MNDO, ZINDO)

Semi-empirical quantum chemistry methods are a class of computational techniques based on the Hartree-Fock formalism. wikipedia.org They are significantly faster than more rigorous ab initio methods because they incorporate several approximations, such as the neglect of certain two-electron integrals, and use parameters derived from experimental data to compensate for these simplifications. wikipedia.orgmpg.de This parameterization allows for the inclusion of some electron correlation effects and makes these methods suitable for studying large molecules where full calculations would be computationally prohibitive. wikipedia.orgnih.gov

The most common semi-empirical methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.govuni-muenchen.de These include Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model 3 (PM3). mpg.deuni-muenchen.de These methods were developed to calculate ground-state properties such as heats of formation, molecular geometries, dipole moments, and ionization potentials. mpg.deucsb.edu

MNDO (Modified Neglect of Diatomic Overlap): Developed by Michael Dewar and Walter Thiel in 1977, MNDO improves upon earlier methods by using a more robust approach to approximate electron integrals. mpg.deucsb.edu However, it is known to have deficiencies, such as overestimating repulsion in sterically crowded systems and failing to describe hydrogen bonds. ucsb.edu

AM1 (Austin Model 1): Developed by Dewar's group in 1985, AM1 is an enhancement of MNDO that modifies the nuclear-nuclear core repulsion function. mpg.deucsb.edu This change leads to a better description of hydrogen bonds compared to MNDO. nih.gov

PM3 (Parametric Model 3): Introduced by James Stewart in 1989, PM3 uses a Hamiltonian similar to AM1 but employs a different parameterization strategy. mpg.deucsb.edu Its parameters were optimized to reproduce a large set of experimental molecular properties, often resulting in slightly better accuracy for thermochemical predictions than AM1. ucsb.educnrs.fr

Another relevant method, ZINDO (Zerner's Intermediate Neglect of Differential Overlap), is specifically parameterized to calculate excited states and predict electronic spectra. wikipedia.org

While specific semi-empirical studies focused exclusively on this compound are not widely documented, research on closely related systems provides insight into how these methods are applied. For instance, a study using the AM1 method investigated the intermolecular ground-state complex formation between pyrene, cyanopyrene, and various amines. researchgate.net The study calculated key properties to determine the stability of these complexes. researchgate.net The results showed that while pyrene did not form ground-state complexes, the more polarized cyanopyrene could form stable complexes with aromatic amines like dimethyl aniline (B41778) and diethyl aniline. researchgate.net

Below is a table of representative data calculated using the AM1 method for cyanopyrene and its complex with diethyl aniline, illustrating the typical outputs of such a study.

| Compound | Heat of Formation (kcal/mol) | Ionization Potential (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Cyanopyrene (CNPy) | 89.65 | 8.63 | 4.55 |

| Diethyl aniline (DEA) | 23.23 | 8.11 | 1.61 |

| CNPy-DEA Complex | 110.12 | 7.95 | 5.88 |

This table presents data from a study on cyanopyrene and diethyl aniline to illustrate the application of the AM1 method to pyrene derivatives. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information at the atomic scale, offering insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. youtube.comnih.gov This method has become an indispensable tool for studying biomolecular structures and their dynamics. youtube.com

The structure of this compound, featuring a large, flat aromatic pyrene core and a polar amino group, suggests that its behavior in condensed phases is governed by two primary types of intermolecular interactions:

π-π Stacking: The electron-rich aromatic rings of the pyrene cores can stack on top of each other, a stabilizing noncovalent interaction common in polycyclic aromatic compounds. researchgate.net

Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor, forming bonds with acceptor atoms on neighboring molecules, such as the nitrogen of another amino group or other polar molecules present in the system.

These interactions are the driving forces behind the self-assembly of this compound molecules into larger, ordered aggregates. MD simulations are ideally suited to explore these processes. Studies on related aromatic systems demonstrate the power of MD in this area. For example, simulations of polyfluorinated arylamines with crown ethers revealed that strong N–H⋯O hydrogen bonds and π-stacking interactions are key to the formation of one-dimensional supramolecular assemblies. rsc.org Similarly, MD simulations of V-shaped polyaromatic amphiphiles showed they spontaneously form stable, micelle-like assemblies in aqueous solutions. nih.gov For this compound, MD simulations could predict the geometry of its self-assembled structures, such as one-dimensional stacks or more complex aggregates, and quantify the energetic contributions of π-stacking and hydrogen bonding to the stability of these structures.

The surrounding solvent environment critically influences the behavior of solute molecules by mediating intermolecular forces. scielo.br For this compound, the choice of solvent is expected to have a profound impact on its conformational dynamics and aggregation state. The balance between solute-solute interactions (leading to self-assembly) and solute-solvent interactions (leading to dissolution) is key. researchgate.net

MD simulations that explicitly model solvent molecules can provide a detailed picture of these effects.

In non-polar solvents , π-π stacking interactions between this compound molecules would likely dominate, favoring aggregation.

In polar, hydrogen-bonding solvents (like water) , the solvent molecules would compete to form hydrogen bonds with the amino group. This could disrupt the hydrogen-bonding network between this compound molecules, potentially leading to different aggregate structures or increased solubility.

Computational studies on other polycyclic aromatic compounds (PACs) have shown that solvent composition significantly impacts aggregation. researchgate.netsemanticscholar.org For instance, MD simulations revealed that in a mixed solvent of toluene (B28343) and n-heptane, toluene molecules show a higher affinity for the aromatic surface of PACs, forming a distinct solvation shell. semanticscholar.org The accuracy of these simulations, particularly in aqueous environments, depends heavily on the choice of the water model (e.g., TIP3P, OPC). biorxiv.orgmdpi.com Different water models can yield variations in simulated properties like water diffusion and binding energies, affecting the predicted behavior of the solute. biorxiv.orgnih.gov MD simulations of this compound in various solvents would thus be invaluable for predicting its solubility, aggregation behavior, and the stable conformations it adopts in different chemical environments.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a central concept in medicinal chemistry and toxicology that links the chemical structure of a molecule to its biological activity. uni-bonn.de Computational SAR approaches use molecular descriptors to quantify aspects of a molecule's structure and relate them to observed activity, providing insights that can guide the design of new compounds or predict the properties of untested ones. uni-bonn.denih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the activity of chemicals based on their structural features. nih.govnih.gov The process involves calculating a set of numerical descriptors for a series of related molecules and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest, to build a predictive model. researchgate.netscienceopen.com

For a compound like this compound, which belongs to the class of polycyclic aromatic amines (amino-PAHs), QSAR studies are particularly relevant for predicting properties such as carcinogenicity and environmental fate. mdpi.comnih.gov Numerous QSAR studies have been performed on PAHs and aromatic amines to identify the key molecular features that determine their biological and environmental activity. researchgate.netmdpi.comnih.govrsc.org

Key findings from these studies on related compounds indicate that the following types of descriptors are often crucial for building accurate QSAR models:

Topological and Information Indices: These descriptors quantify aspects of molecular size, shape, and branching. Information indices, in particular, have been shown to be important for modeling the dissipation of PAHs in the environment. nih.gov

Quantum Chemical Descriptors: Properties like the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO) relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Physicochemical Properties: Parameters such as lipophilicity (logP) and polarity are critical, as they govern how a molecule is absorbed, distributed, and metabolized in a biological system or partitioned in the environment. mdpi.com

A QSAR model for amino-PAHs would be developed by first compiling a dataset of compounds, including this compound and its derivatives, with known activity values (e.g., carcinogenic potency). Molecular descriptors would then be calculated for each compound, and a statistical algorithm would be used to find the best correlation between the descriptors and the activity. The resulting equation forms a predictive model that can be used to estimate the activity of new or untested amino-PAHs. scienceopen.com

The table below summarizes some of the molecular descriptors that have been successfully used in QSAR models for predicting the carcinogenicity and environmental behavior of PAHs and aromatic amines.

| Descriptor Type | Specific Descriptor Example | Relevance | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | Relates to the size of the molecule. | researchgate.net |

| Topological | Wiener Index | Describes molecular branching and compactness. | researchgate.net |

| Information Content | Information Index (TIC1) | Quantifies structural information, related to molecular size and shape. | nih.gov |

| Physicochemical | Polarity Parameter (PLPT) | Relates to solubility and metabolism time. | mdpi.com |

| Geometric | 3D-MoRSE Descriptors | Encodes 3D structure based on electron diffraction. | researchgate.net |

| Quantum Chemical | LUMO Energy (E-LUMO) | Relates to electron-accepting ability and reactivity. | mdpi.com |

Photophysical Processes and Excited State Dynamics of 4 Aminopyrene

Fluorescence Mechanisms in 4-Aminopyrene Systems

Monomer and Excimer/Exciplex Formation

Pyrene (B120774) and its derivatives, including this compound, are well-known for their distinct fluorescence properties, characterized by both monomer and excimer or exciplex emission. nih.govnih.gov A monomer is an isolated molecule that, upon excitation, emits light at a characteristic wavelength, typically in the range of 370–420 nm for pyrene-based compounds. nih.govrsc.org

An excimer, or excited-state dimer, forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. nih.govnih.gov This association is transient and leads to a new, lower-energy excited state that emits at a longer wavelength, usually around 450–550 nm, resulting in a broad and red-shifted emission band. nih.gov The formation of excimers is highly dependent on the proximity and orientation of the pyrene units. nih.gov Intramolecular excimers can form in molecules where two pyrene moieties are linked together, provided the linker allows them to adopt a co-facial arrangement. rsc.org Intermolecular excimers, on the other hand, arise from the association of separate molecules and are therefore concentration-dependent. uchile.cl

An exciplex, or excited-state complex, is conceptually similar to an excimer but is formed between two different types of molecules, one acting as an electron donor and the other as an electron acceptor. The emission from an exciplex is also red-shifted compared to the monomer fluorescence.

The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive parameter that can be modulated by various factors, including the local environment, temperature, and the presence of specific analytes. uchile.cl This ratiometric response is a key advantage in sensing applications as it allows for self-calibration and can be more robust than monitoring the intensity at a single wavelength. For instance, in certain chemosensors, the binding of a metal ion can induce conformational changes that either promote or hinder excimer formation, leading to a measurable change in the Ie/Im ratio. rsc.orguchile.cl

| Feature | Monomer Emission | Excimer/Exciplex Emission |

| Origin | Emission from a single excited molecule | Emission from an excited-state dimer or complex |

| Typical Wavelength | 370-420 nm | 450-550 nm |

| Spectral Shape | Structured, sharp peaks | Broad, structureless band |

| Formation | Direct excitation of a single molecule | Interaction between an excited and a ground-state molecule |

| Dependence | Less sensitive to concentration (intramolecular) | Concentration-dependent (intermolecular) or conformation-dependent (intramolecular) |

Photoinduced Electron Transfer (PET)